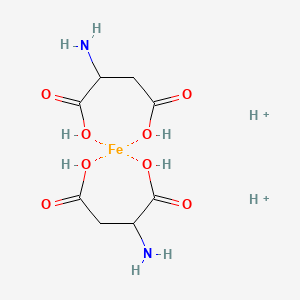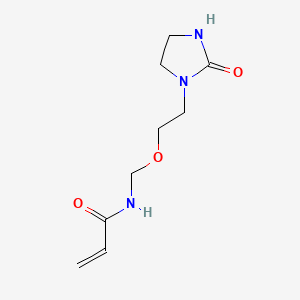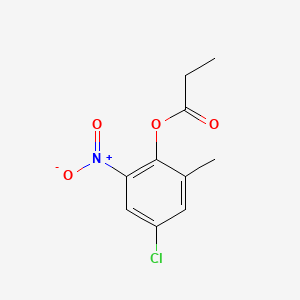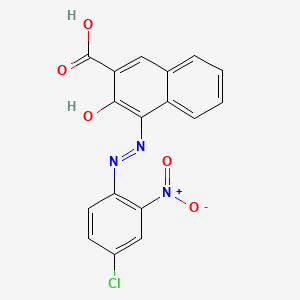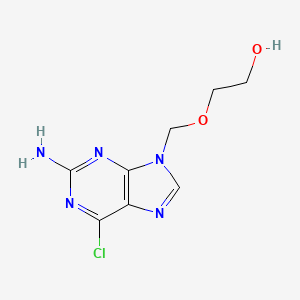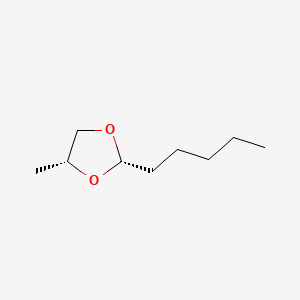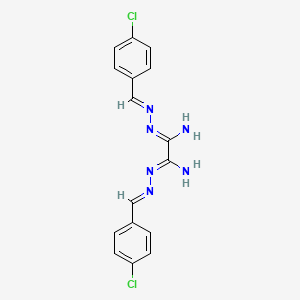
N'(1),N'(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide is a Schiff base compound, characterized by the presence of a double bond between carbon and nitrogen atoms. Schiff bases are widely studied due to their versatile applications in various fields such as chemistry, biology, and industry. This compound, in particular, is known for its potential use in coordination chemistry, catalysis, and as a precursor for various organic syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide typically involves the condensation reaction between ethanediimidohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography may also be integrated into the process to achieve higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions are conducted in polar solvents like water or ethanol at ambient or elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the Schiff base.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
Applications De Recherche Scientifique
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
Uniqueness
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide stands out due to its specific structural features, such as the presence of two 4-chlorobenzylidene groups and the ethanediimidohydrazide backbone. These structural elements contribute to its unique reactivity and ability to form stable metal complexes, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6343-05-1 |
|---|---|
Formule moléculaire |
C16H14Cl2N6 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1-N',2-N'-bis[(E)-(4-chlorophenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6/c17-13-5-1-11(2-6-13)9-21-23-15(19)16(20)24-22-10-12-3-7-14(18)8-4-12/h1-10H,(H2,19,23)(H2,20,24)/b21-9+,22-10+ |
Clé InChI |
XHFZIWQWSZRZCA-VGENTYGXSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NN=C(C(=NN=CC2=CC=C(C=C2)Cl)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



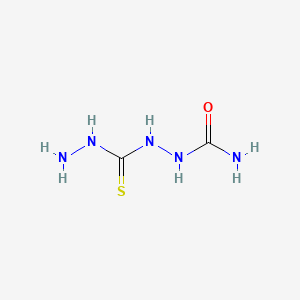
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
